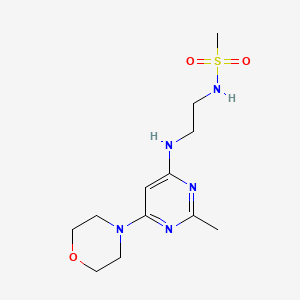![molecular formula C10H6N2OS3 B2852805 2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)
2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential as an antitubercular agent . It belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves designing and creating a number of these compounds, which are then screened against Mycobacteria . The process involves the use of various solvents and catalysts, and can be optimized by using techniques such as microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available literature. Further analysis would be required to determine properties such as melting point, boiling point, and density .Scientific Research Applications
2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, such as thienopyrimidines, thienopyridines, and thienoquinolines. In drug discovery, this compound has been used to synthesize a variety of biologically active compounds, such as inhibitors of the enzyme aromatase. In biochemistry, this compound has been used to study the structure and function of proteins, as well as the interactions between proteins and small molecules.
Mechanism of Action
The mechanism of action of 2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to interact with proteins in a similar manner to other thienopyrimidines. Specifically, this compound is thought to interact with the hydrophobic pockets of proteins, and to form hydrogen bonds with the amino acid side chains of the proteins. This interaction is believed to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition of aromatase has been shown to reduce the levels of estrogens in the body, which can lead to a variety of beneficial effects, such as reduced risk of breast cancer. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, and to reduce the levels of cholesterol and triglycerides in the body.
Advantages and Limitations for Lab Experiments
2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic, and can be used in a variety of biological assays. However, this compound is not soluble in organic solvents, and can be difficult to purify.
Future Directions
There are several potential future directions for research on 2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its mechanism of action, and to develop new methods for its synthesis. Another potential direction is to explore its potential therapeutic applications, such as its ability to inhibit aromatase and to reduce cholesterol and triglycerides. Additionally, this compound could be used to develop new drugs, or to study the structure and function of proteins. Finally, further research could be done to explore the potential toxicity of this compound, and to develop new methods for its purification.
Synthesis Methods
2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized from a variety of starting materials, including thiophene-2-carboxaldehyde, 4-methylthiophene-2-carboxaldehyde, and thiophene-2-carboxylic acid. The most commonly used method for the synthesis of this compound is a two-step process involving the reaction of the starting material with an amine, followed by a condensation reaction with a thiophene-2-carboxaldehyde. In the first step, the starting material is reacted with an amine, such as dimethylamine, in a polar solvent, such as methanol. This reaction produces an amide, which is then reacted with a thiophene-2-carboxaldehyde in a condensation reaction. The reaction produces this compound as the final product.
Properties
IUPAC Name |
2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS3/c13-8-7-5(6-2-1-3-15-6)4-16-9(7)12-10(14)11-8/h1-4H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHOWRYJQOPYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852729.png)
![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)






![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)
